![molecular formula C18H21ClN6O B6435867 5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2548989-72-4](/img/structure/B6435867.png)
5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
The compound “5-chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine” is a complex organic molecule. It contains several functional groups including a chloro group, an imidazo[1,2-b]pyridazine ring, a piperidine ring, and a pyrimidine ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazo[1,2-b]pyridazine ring, followed by the introduction of the piperidine and pyrimidine rings. The chloro group would likely be introduced in a later step, possibly through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (imidazo[1,2-b]pyridazine, piperidine, and pyrimidine) indicates that the molecule may have a rigid and possibly planar structure. The chloro group could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the chloro group, as well as the nitrogen atoms in the imidazo[1,2-b]pyridazine, piperidine, and pyrimidine rings. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
1. Scaffold for Synthesis of Functionalised Pyrimidine Systems 5-Chloro-2,4,6-trifluoropyrimidine, a compound similar to the one you mentioned, has been used as a core scaffold for the synthesis of functionalised pyrimidine systems . This involves reactions with a range of nitrogen-centered nucleophiles . However, the study found that this compound is not an ideal scaffold for analogue synthesis or for multiple substitution processes .
CDK2 Inhibitors in Cancer Treatment
Compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds have shown significant cytotoxic activities against various cell lines .
Antiproliferative Activity
5-Chloro-3-formyl indole-2-carboxylate, another similar compound, has been synthesized and shown to have antiproliferative activity . This suggests that the compound might also have potential antiproliferative applications.
Future Directions
properties
IUPAC Name |
6-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c1-12-13(2)25-16(22-12)3-4-17(23-25)26-11-14-5-7-24(8-6-14)18-20-9-15(19)10-21-18/h3-4,9-10,14H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDONWHJMPKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine |
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